5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-;5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-
説明
The compound 5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)- (referred to as Org 26576) is a heterocyclic molecule featuring a fused pyrido-pyrrolo-oxazepine scaffold. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, enhancing excitatory neurotransmission by stabilizing receptor activation . Its stereochemistry (9aS configuration) is critical for binding efficacy .
特性
IUPAC Name |
9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKUEZUFASUKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3=C(C=CC=N3)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)- involves multiple steps. One common method includes the cyclization of specific precursors under controlled conditions. The process typically involves the use of reagents such as acetylacetone or benzoylacetone, followed by cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different functional groups.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride (NaH) . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: Its unique structure makes it valuable for developing new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with AMPA receptors, leading to increased release of brain-derived neurotrophic factor (BDNF) and enhanced neuronal differentiation and survival . This mechanism is particularly relevant in its potential therapeutic applications for neurological conditions.
類似化合物との比較
Structural Comparisons
Key Structural Insights :
- Org 26576 ’s pyrido-pyrrolo-oxazepine core distinguishes it from benzothiazines (calcium antagonists) and PBDs (DNA binders). The oxazepine ring and stereochemistry are critical for AMPA receptor interaction .
- PBDs (e.g., anthramycin) contain a reactive imine for DNA crosslinking, absent in Org 26576 .
- Anxiolytic PBD derivatives () feature a dione moiety, altering reactivity and target selectivity compared to Org 26576’s oxazepinone .
Pharmacological Profiles
Pharmacological Contrasts :
- Org 26576 modulates excitatory neurotransmission, whereas PBDs and benzothiazines act on DNA or ion channels.
- PBD conjugates (e.g., azepane-linked) improve DNA binding and cytotoxicity, while Org 26576 ’s modifications focus on CNS bioavailability .
Structure-Activity Relationships (SAR)
- Org 26576 : The (9aS)-configuration is essential for AMPA receptor binding; modifications to the oxazepine ring may alter potency .
- PBDs : A-ring substituents (e.g., methoxy groups) enhance DNA binding and cytotoxicity . The N10-C11 imine is irreplaceable for DNA crosslinking .
- Benzothiazines : Alkoxycarbonyl groups at position 3 improve calcium channel blockade .
Clinical and Preclinical Data
Key Contrast : Org 26576 ’s excitatory effects contrast with the sedation seen in anxiolytic PBDs and the cytotoxicity of anticancer PBDs.
生物活性
5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one (CAS No. 100045-05-4) is a complex heterocyclic compound with potential biological activities. This article aims to summarize its biological activity based on available research findings, including synthesis, pharmacological effects, and specific case studies.
Chemical Structure and Properties
The compound features a unique fused ring system that contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 204.25 g/mol. The structure is characterized by the presence of nitrogen and oxygen atoms within its rings, which may influence its interaction with biological targets.
Pharmacological Activities
Research indicates that derivatives of pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin compounds exhibit several pharmacological activities:
- CNS Depressant Activity : Compounds related to this structure have been investigated for their potential as central nervous system depressants. In animal models, these compounds demonstrated sedative effects and reduced locomotor activity, suggesting their utility in treating anxiety or sleep disorders .
- Anti-inflammatory Effects : Some studies have reported that derivatives of this compound exhibit anti-inflammatory properties. They were shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models .
- Antibacterial Properties : Certain analogs have demonstrated antibacterial activity against various strains of bacteria. In vitro tests indicated that these compounds could inhibit bacterial growth effectively .
Case Study 1: CNS Activity
A study investigated the CNS depressant effects of several pyrido-pyrrolo compounds. The results indicated that specific analogs significantly reduced anxiety-like behavior in rodent models. The mechanism was attributed to modulation of GABAergic neurotransmission .
Case Study 2: Anti-inflammatory Mechanism
In a separate study focused on anti-inflammatory activity, compounds derived from the oxazepin structure were tested for their ability to inhibit NF-kB activation in macrophages. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Case Study 3: Antibacterial Efficacy
Another research effort evaluated the antibacterial properties of selected pyrido derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
